molecular formula C10H8F2O2 B14556904 2,3-Difluoro-3-(4-methylphenyl)prop-2-enoic acid CAS No. 61855-53-6

2,3-Difluoro-3-(4-methylphenyl)prop-2-enoic acid

Cat. No.: B14556904
CAS No.: 61855-53-6
M. Wt: 198.17 g/mol
InChI Key: YTSHEWLUHXHXPF-UHFFFAOYSA-N
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Description

2,3-Difluoro-3-(4-methylphenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H8F2O2 It is a derivative of acrylic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-3-(4-methylphenyl)prop-2-enoic acid typically involves the reaction of 4-methylbenzaldehyde with difluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-3-(4-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-3-(4-methylphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-3-(4-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. This compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-5-methylphenylprop-2-enoic acid
  • 4-Fluoro-3-methylphenylprop-2-enoic acid
  • 3,4-Dimethoxyphenylprop-2-enoic acid

Uniqueness

2,3-Difluoro-3-(4-methylphenyl)prop-2-enoic acid is unique due to the specific positioning of the fluorine atoms and the methyl group on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61855-53-6

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

2,3-difluoro-3-(4-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8F2O2/c1-6-2-4-7(5-3-6)8(11)9(12)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

YTSHEWLUHXHXPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C(=O)O)F)F

Origin of Product

United States

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